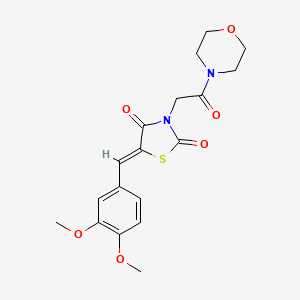
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide, also known as NMP-Na, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. In agriculture, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide is thought to enhance plant growth by promoting the uptake of nutrients and water by the roots.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve the growth and yield of various crops, including rice, wheat, and soybeans. In addition, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been found to be non-toxic and well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide in lab experiments is its low toxicity and high solubility in water, making it easy to administer and handle. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide. In medicine, further studies are needed to determine its efficacy and safety in humans, as well as its potential use in the treatment of other inflammatory and pain-related conditions. In agriculture, more research is needed to optimize its use as a plant growth enhancer and to determine its effects on soil health. In material science, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide could be further studied for its potential use in the synthesis of nanoparticles and other advanced materials.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide involves the reaction of 2-naphthylacetic acid with N-(1-cyano-1-methylpropyl)glycine in the presence of sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide in its pure form.
Applications De Recherche Scientifique
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In agriculture, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its ability to enhance plant growth and improve crop yield. In material science, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been used as a surfactant in the synthesis of nanoparticles and as a stabilizer for emulsions.
Propriétés
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-17(2,12-18)19-16(20)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJCNSTYOLWPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)
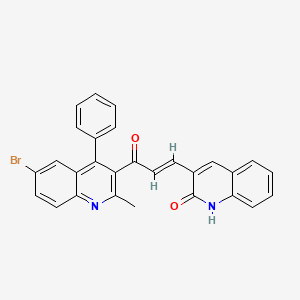
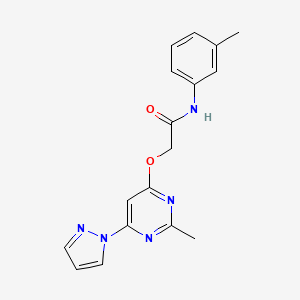
![3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2754631.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)
![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)
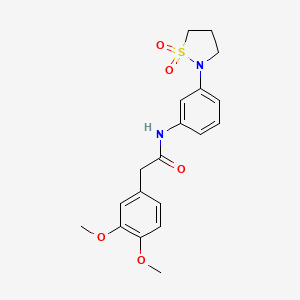

![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)
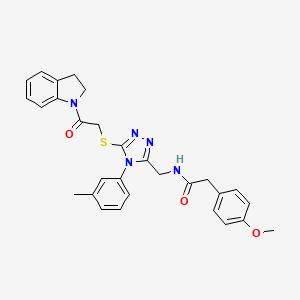
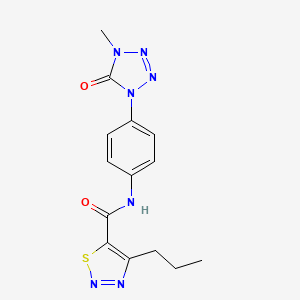
![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
